molecular formula C18H19N5O2S B2775021 4-(pyrazolo[1,5-a]pyridine-3-carbonyl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide CAS No. 1396680-93-5

4-(pyrazolo[1,5-a]pyridine-3-carbonyl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide

Cat. No. B2775021
CAS RN: 1396680-93-5
M. Wt: 369.44
InChI Key: QYGIOMYWHGRBJO-UHFFFAOYSA-N
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Description

The compound “4-(pyrazolo[1,5-a]pyridine-3-carbonyl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide” is a type of pyrazolo[3,4-d]pyrimidine . Pyrazolo[1,5-a]pyrimidines are purine analogues and have beneficial properties as antimetabolites in purine biochemical reactions .


Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridine derivatives has been achieved through various methods . One approach involves the use of amorphous carbon-supported sulfonic acid (AC-SO3H) as a catalyst . This method provided the desired products with moderate to good yields .


Physical And Chemical Properties Analysis

The dipole moment changes (Δμ) in these compounds were calculated to be 10.3, 12.8 and 19.0 D . Compound 4a with pyridine as an EWG at position 7 displayed a stronger solvatofluorochromic effect than that observed in 4e bearing an EDG in the same position .

Scientific Research Applications

Heterocyclic Synthesis

The synthesis and chemical reactions of heterocyclic compounds are crucial for developing pharmaceuticals and agrochemicals. Research in this area often focuses on creating novel compounds with potential therapeutic applications. For example, studies have demonstrated the synthesis of pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives, showcasing the versatility of heterocyclic chemistry in generating bioactive molecules (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).

Antimicrobial Activities

The development of new antimicrobial agents is a significant application of heterocyclic chemistry, addressing the urgent need for new treatments due to antibiotic resistance. Compounds based on the thiophene and pyrazole moieties have been synthesized and evaluated for their antimicrobial properties, demonstrating promising activities against various pathogens. This indicates the potential of similar heterocyclic compounds, including those with a pyrazolo[1,5-a]pyridine core, in contributing to the discovery of new antimicrobial agents (Gouda, Berghot, Abd El-Ghani, & Khalil, 2010).

Novel Biological Inhibitors

Heterocyclic compounds have also been explored for their potential as biological inhibitors, targeting specific enzymes or receptors involved in disease processes. For instance, the design and synthesis of thiazole-aminopiperidine hybrid analogues have led to the discovery of new Mycobacterium tuberculosis GyrB inhibitors, showcasing the application of heterocyclic compounds in tackling tuberculosis through the inhibition of key bacterial enzymes (Jeankumar et al., 2013).

Mechanism of Action

The compound is a novel CDK2 inhibitor . CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner . The compound showed significant inhibitory activity with IC50 values of 0.057 ± 0.003, 0.081 ± 0.004 and 0.119 ± 0.007 μM, respectively compared to sorafenib (0.184 ± 0.01 μM) .

Future Directions

The compound has shown promising results as a CDK2 inhibitor, suggesting potential for further exploration . It exerted a significant alteration in cell cycle progression, in addition to apoptosis induction within HCT cells . This suggests that the compound could be further investigated for its potential in cancer treatment.

properties

IUPAC Name

4-(pyrazolo[1,5-a]pyridine-3-carbonyl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2S/c24-17(15-13-20-23-6-2-1-5-16(15)23)21-7-9-22(10-8-21)18(25)19-12-14-4-3-11-26-14/h1-6,11,13H,7-10,12H2,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYGIOMYWHGRBJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=C3C=CC=CN3N=C2)C(=O)NCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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